molecular formula C17H15NO3 B2431467 N-(2-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 887349-02-2

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2431467
CAS No.: 887349-02-2
M. Wt: 281.311
InChI Key: ZYXWEUIMCFDKHS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-9-5-3-7-14(16)18-17(19)13-10-12-6-2-4-8-15(12)21-11-13/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXWEUIMCFDKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2-methoxybenzaldehyde with a suitable chromene derivative under specific conditions. One common method involves the use of a base-catalyzed cyclization reaction, where 2-methoxybenzaldehyde is reacted with a chromene precursor in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as:

  • Condensation Reactions : Forming derivatives by reacting with aldehydes or ketones.
  • Substitution Reactions : Modifying functional groups to enhance biological activity.

Biology

The compound exhibits significant biological activities, including:

  • Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Medicine

This compound is being investigated for its therapeutic potential in various medical applications:

  • Anticancer Activity : Preliminary studies demonstrate cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound induces apoptosis and inhibits cell proliferation through mechanisms involving mitochondrial pathways and cell cycle arrest.
  • Neuroprotective Effects : There is ongoing research into its potential to protect neuronal cells from degeneration, which could have implications for treating neurodegenerative disorders.

Industry

In industrial applications, this compound is explored for:

  • Organic Electronics : Its properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs), contributing to advancements in display technologies.
  • Chemical Sensing : The compound's ability to interact with metal ions suggests potential applications in environmental monitoring and detection systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-2H-chromene-3-carboxamideContains a para-methoxy groupExhibits enhanced anticancer activity
N-(2-hydroxyphenyl)-2H-chromene-3-carboxamideHydroxy group substitutionShows improved antioxidant properties
N-(4-fluorophenyl)-2H-chromene-3-carboxamideFluorine substitutionPotentially more effective against specific cancer cell lines

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound against various cancer cell lines utilized the XTT assay. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of the compound involved in vitro assays on neuronal cell cultures exposed to neurotoxic agents. The findings suggested that treatment with this compound significantly reduced cell death and preserved neuronal function.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2C2-NBOMe
  • 2CBFly-NBOMe
  • DIPAMP
  • Fluanisone
  • Guaifenesin
  • Lanepitant
  • Methocarbamol
  • NAN-190
  • Nisoxetine
  • Ranolazine
  • Sudan Red G

Uniqueness

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the presence of the 2-methoxyphenyl group and the chromene core. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Biological Activity

N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a fused benzene and pyran ring structure. The methoxy and carboxamide substituents play crucial roles in its biological activity. The molecular formula is C16_{16}H15_{15}NO3_3 with a molecular weight of approximately 271.30 g/mol.

Biological Activities

1. Antimicrobial Activity
this compound exhibits notable antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness.

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli30Moderate
Bacillus subtilis20Moderate

In vitro evaluations have shown that this compound displays bactericidal effects, which are essential for its potential use in treating infections caused by resistant strains of bacteria.

2. Anticancer Activity
Research has highlighted the anticancer potential of this compound, particularly against various cancer cell lines such as HepG2 and HeLa. The compound has demonstrated IC50_{50} values in the low micromolar range, indicating significant cytotoxic effects.

Cancer Cell LineIC50_{50} (µM)Activity Level
HepG24.85High
HeLa0.75Very High

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of pathways associated with cell survival and death .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may bind to enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis, enhancing cell death in malignant cells.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines and demonstrated a significant reduction in cell viability compared to controls. The study utilized various assays, including MTT and flow cytometry, to assess cytotoxicity and apoptosis induction.

  • Study Findings :
    • The compound induced apoptosis in a dose-dependent manner.
    • Flow cytometry results indicated an increase in sub-G1 phase cells, confirming apoptotic activity.
    • Molecular docking studies revealed potential binding interactions with targets involved in apoptosis regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling chromene-3-carboxylic acid derivatives with N-(2-methoxyphenyl)amine. A base (e.g., K₂CO₃) in anhydrous DMF is used for deprotonation, followed by reflux and purification via silica gel chromatography . Recrystallization from acetone or ethanol yields single crystals for structural validation (e.g., X-ray diffraction) . Purity is confirmed using HPLC (>95% peak area) and spectral characterization (¹H/¹³C NMR, FT-IR) .

Q. How is the molecular structure of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion, and packing. Computational tools (DFT calculations) validate electronic properties, while NMR (¹H/¹³C) confirms substituent positions and coupling constants . Mass spectrometry (HRMS) provides exact mass confirmation (e.g., m/z 337.1065) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic pathway data for N-(2-methoxyphenyl)-2H-chromene-3-carboxamide?

  • Methodological Answer : Species-specific microsomal incubations (e.g., rat vs. rabbit) under controlled pH (7.4) and NADPH supplementation can clarify enzymatic vs. non-enzymatic redox cycling . For example, rat hepatic microsomes enriched with CYP1A1/2 show elevated o-aminophenol formation, whereas CYP2E1 favors o-anisidine reduction. Discrepancies are addressed using CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) .

Q. How do CYP enzymes influence the metabolic fate of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide?

  • Methodological Answer : Enzyme induction studies (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) paired with LC-MS/MS metabolite profiling reveal pathway dominance. For instance, CYP1A1/2 drives oxidative N-dealkylation, while CYP2E1 mediates reductive N-oxide formation. Kinetic assays (Vmax/Km) quantify enzyme efficiency .

Q. What analytical techniques differentiate between spontaneous and enzyme-catalyzed degradation of N-(2-methoxyphenyl)-2H-chromene-3-carboxamide?

  • Methodological Answer : Parallel incubations with/without NADPH and heat-inactivated microsomes isolate enzymatic activity. HPLC-DAD detects pH-dependent spontaneous degradation (e.g., o-nitrosoanisole at pH 4.5), while enzymatic pathways (e.g., o-aminophenol at pH 7.4) require NADPH . Isotope-labeled analogs (e.g., ¹⁵N) track reaction mechanisms via MS/MS fragmentation .

Q. How can computational modeling predict N-(2-methoxyphenyl)-2H-chromene-3-carboxamide’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. For example, the methoxyphenyl group may bind hydrophobic pockets in COX-2, while the chromene core stabilizes via π-π stacking. Pharmacophore mapping identifies critical H-bond donors/acceptors .

Data Contradiction Analysis

Q. Why do rat and rabbit hepatic microsomes produce divergent metabolites from N-(2-methoxyphenyl)-2H-chromene-3-carboxamide?

  • Methodological Answer : Species-specific CYP isoform expression explains discrepancies. Rabbits exhibit higher CYP2B activity, favoring o-aminophenol via oxidation, whereas rats prioritize CYP1A-mediated o-anisidine reduction. Cross-species comparisons using recombinant CYPs (e.g., Supersomes®) isolate isoform contributions .

Applications in Drug Development

Q. What preclinical assays evaluate N-(2-methoxyphenyl)-2H-chromene-3-carboxamide’s anti-inflammatory potential?

  • Methodological Answer :

  • In vitro : COX-1/COX-2 inhibition assays (fluorometric), TNF-α/IL-6 ELISA in LPS-stimulated macrophages .
  • In vivo : Carrageenan-induced paw edema (rat model) with histopathology . Dose-response studies (1–50 mg/kg) assess efficacy vs. toxicity (ALT/AST levels) .

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